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glycoprotein J, herpesvirus simiae - 149347-52-4

glycoprotein J, herpesvirus simiae

Catalog Number: EVT-1516764
CAS Number: 149347-52-4
Molecular Formula: C11H10O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycoprotein J is a significant component of the envelope of the herpesvirus simiae, commonly known as the simian herpesvirus or herpes B virus. This virus primarily infects macaques and can cause severe neurological disease in humans. Glycoprotein J plays a crucial role in the virus’s ability to evade the host immune response and facilitate viral entry into host cells. Understanding the structure and function of glycoprotein J is essential for developing therapeutic strategies against herpes B virus infections.

Source

Herpesvirus simiae is primarily found in macaque populations, particularly rhesus macaques. The virus can be transmitted to humans through bites or scratches from infected animals, leading to serious health complications, including encephalitis. The glycoproteins of this virus, including glycoprotein J, are integral to its pathogenicity and immune evasion strategies.

Classification

Herpesvirus simiae belongs to the family Herpesviridae, subfamily Alphaherpesvirinae. It is classified under the genus Simplexvirus. Glycoprotein J is one of several glycoproteins expressed on the viral envelope that play roles in viral attachment, entry, and immune modulation.

Synthesis Analysis

Methods

The synthesis of glycoprotein J involves several key processes:

  1. Gene Expression: The gene encoding glycoprotein J is transcribed from the viral genome during infection.
  2. Translation: The mRNA is translated into protein in the host cell's ribosomes.
  3. Post-Translational Modifications: Following translation, glycoprotein J undergoes various modifications, including glycosylation, which is critical for its stability and function.

Technical Details

The production of glycoprotein J can be achieved using recombinant DNA technology. For instance, the gene can be cloned into expression vectors such as bacterial or mammalian systems to produce large quantities of the protein for research or therapeutic purposes. Techniques like polymerase chain reaction (PCR) are used to amplify the gene from viral DNA, followed by cloning into suitable vectors for expression in host cells.

Molecular Structure Analysis

Structure

Glycoprotein J has a complex tertiary structure that includes multiple domains essential for its function. It is characterized by:

  • Glycosylation Sites: These sites are crucial for protein folding and stability.
  • Transmembrane Domains: These allow the protein to anchor within the viral envelope.

Data

The molecular mass of glycoprotein J has been estimated to be around 57 kDa. Structural studies suggest that it shares similarities with other herpesvirus glycoproteins but has unique features that contribute to its specific functions in herpesvirus simiae.

Chemical Reactions Analysis

Reactions

Glycoprotein J participates in several biochemical reactions that facilitate viral entry into host cells:

  1. Binding Reactions: Glycoprotein J interacts with cellular receptors, facilitating attachment to host cells.
  2. Membrane Fusion: It plays a role in mediating fusion between the viral envelope and host cell membrane, allowing viral entry.

Technical Details

The binding affinity and kinetics of glycoprotein J with its receptors can be studied using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays (ELISA). These methods help quantify interactions and understand their implications for viral infectivity.

Mechanism of Action

Process

Glycoprotein J functions by:

  1. Receptor Recognition: It binds to specific receptors on the surface of host cells.
  2. Facilitating Entry: Upon binding, it induces conformational changes that promote membrane fusion.
  3. Immune Evasion: Glycoprotein J may also interfere with host immune responses by modulating signaling pathways.

Data

Studies indicate that glycoprotein J can inhibit apoptosis in infected cells, allowing for prolonged viral replication and persistence within the host.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 57 kDa.
  • Solubility: Generally soluble in aqueous buffers due to its glycosylated nature.

Chemical Properties

  • Stability: Glycoprotein J is stable under physiological conditions but may denature under extreme pH or temperature conditions.
  • Reactivity: It contains reactive amino acids that participate in binding interactions with cellular receptors.
Applications

Scientific Uses

Glycoprotein J has several applications in scientific research:

  1. Vaccine Development: Understanding its structure and function aids in designing vaccines against herpes B virus.
  2. Diagnostic Tools: Antibodies against glycoprotein J can be used in serological tests to diagnose herpes B virus infections.
  3. Therapeutic Targets: Glycoprotein J serves as a potential target for antiviral drugs aimed at inhibiting its function and preventing viral entry into host cells.

Research into glycoprotein J continues to provide insights into herpesvirus biology and potential avenues for intervention in herpes B virus infections.

Genomic Context and Evolutionary Phylogeny of Glycoprotein J in Herpesvirus Simiae

Genomic Organization of Herpesvirus Simiae

Unique Short (US) Region and Open Reading Frame (ORF) Analysis

Herpesvirus simiae (B virus; Macacine alphaherpesvirus 1) possesses a characteristic double-stranded DNA genome approximately 157 kbp in length, organized into distinct structural domains common to alphaherpesviruses [3]. The Unique Short (US) region represents a critical genomic segment flanked by inverted repeat sequences (IRs/TRs) that facilitate genomic isomerization and recombination events. Within this US region resides the US5 gene, which encodes glycoprotein J (gJ) – a non-essential but functionally significant virion component [1] [3].

ORF analysis reveals the US5 gene occupies a conserved syntenic position among simplexviruses, typically situated downstream of the US4 (gG) gene and upstream of US6 (gD) [3]. The gJ ORF in herpesvirus simiae spans approximately 300 nucleotides, translating into a ~100 amino acid polypeptide. Genomic sequencing indicates a relatively high GC content (~74.5%) in the US region of herpesvirus simiae, consistent with other macacine herpesviruses but distinct from the lower GC content observed in HSV-1 (~68%) [2]. This compositional bias may influence codon usage and regulatory element structure within the gJ ORF.

Table 1: Genomic Features of the US Region in Select Alphaherpesviruses

Virus SpeciesGenome Length (bp)US Region Length (bp)US5 (gJ) ORF PositionGC Content (%)
Herpesvirus simiae (B virus)~156,400~13,000~118,500-118,800~74.5
Herpes simplex virus 1 (HSV-1)~152,000~13,000~140,200-140,500~68.0
SA8 (CeHV-2)~150,715~12,500~108,000-108,300~70.2
Herpes papio (HVP-2)~156,487~13,100~119,000-119,300~73.8

(Data synthesized from [1] [2] [3])

Comparative Genomic Architecture with Alphaherpesvirinae Subfamily

Comparative genomics demonstrates that the fundamental organization of the US region, including the location and orientation of the US5 gene, is conserved across the Simplexvirus genus within the Alphaherpesvirinae subfamily [3] [6]. Herpesvirus simiae, human herpes simplex viruses (HSV-1, HSV-2), SA8 (Cercopithecine alphaherpesvirus 2), and herpes papio (Papiine alphaherpesvirus 2) share this core US architecture, indicative of their close evolutionary relationship and descent from a common simplexvirus ancestor [2] [6].

However, significant variations exist in the sequence divergence and precise arrangement of ORFs surrounding US5. While the order of genes (US2-US3-US4-US5-US6-US7-US8) is generally preserved, herpesvirus simiae exhibits inversions or minor deletions/insertions compared to HSV-1, particularly near the termini of the US region [3] [6]. These architectural differences correlate with host divergence times: Old World monkeys (macaques, baboons) versus hominids (humans). The gJ protein, while functionally homologous, displays greater sequence identity between herpesvirus simiae and other simian viruses like SA8 (>85%) than between herpesvirus simiae and HSV-1 (<65%), reflecting co-speciation with their respective primate hosts [2] [7]. Furthermore, the Alphaherpesvirinae subfamily exhibits a core set of genes under strong purifying selection, including glycoproteins essential for entry, but accessory glycoproteins like gJ show higher evolutionary plasticity, allowing adaptation to specific host niches [1] [6].

Table 2: Structural Variations in the US Region Across Simplexviruses

Genomic FeatureHerpesvirus SimiaeHSV-1SA8HVP-2
US Region OrientationStandardStandardStandardInverted
US4 (gG) PresenceYesYesYesTruncated
Flanking Repeat StructureTRs/IRs complexTRs/IRsTRs/IRsIRs expanded
Adjacent Regulatory ElementsMultiple enhancersSingle enhancerMultiple enhancersMinimal enhancers

(Data derived from [2] [3] [6])

Phylogenetic Relationships

Homology to HSV-1 US5 and Other Herpesvirus Glycoproteins

Glycoprotein J (gJ) of herpesvirus simiae exhibits significant but incomplete homology to its positional homolog, the US5-encoded gJ in human herpes simplex virus type 1 (HSV-1). Phylogenetic analysis based on gJ amino acid sequences places herpesvirus simiae within a distinct clade of simian simplexviruses, sister to the clade containing HSV-1 and HSV-2 [2] [7]. Sequence alignment reveals conserved blocks, particularly within predicted transmembrane domains (TMDs) and short cytoplasmic tails, suggesting conserved functional roles in virion maturation or egress. The highest homology (75-80% identity) exists between herpesvirus simiae gJ and gJ homologs in other Old World Monkey viruses like SA8 (Cercopithecine alphaherpesvirus 2) and herpes papio (Papiine alphaherpesvirus 2) [2] [7].

Notably, gJ homologs are largely restricted to the Simplexvirus genus. While other alphaherpesviruses (e.g., Varicellovirus genus members like bovine herpesvirus 1 or pseudorabies virus) possess glycoproteins with analogous functions (e.g., immune evasion), they lack a true US5 ortholog and instead utilize non-homologous genes (e.g., gE/gI complex) [3] [6]. This indicates that gJ is a specific evolutionary innovation within the simplexvirus lineage. Functional studies suggest conserved roles for gJ across simplexviruses, including potential anti-apoptotic activity during infection and modulation of cell signaling pathways, despite sequence divergence in its extracellular domain [6] [7].

Table 3: Glycoprotein J (US5) Homology Across Simplexviruses

Virus (Common Name)ICTV Species NamegJ Amino Acid Identity vs. Herpesvirus Simiae (%)Key Conserved MotifsPredicted N-glycosylation Sites
Herpesvirus simiae (B virus)Macacine alphaherpesvirus 1100.0TMD, Cyt Tail, Cys1-32
SA8Cercopithecine alphaherpesvirus 282.5TMD, Cyt Tail, Cys1,2,43
Herpes papioPapiine alphaherpesvirus 278.1TMD, Cyt Tail, Cys1,32
HSV-1Human alphaherpesvirus 161.7TMD, Cyt Tail, Cys33
HSV-2Human alphaherpesvirus 259.8TMD, Cyt Tail, Cys32

(Data compiled from [2] [6] [7])

Divergence in Conserved Domains Across Simian and Human Herpesviruses

Despite overall sequence conservation within the Simplexvirus genus, detailed analysis of gJ highlights critical domains undergoing accelerated divergence between human and simian viruses. Herpesvirus simiae gJ shows distinct patterns of amino acid substitutions compared to HSV-1 gJ, particularly within the predicted ectodomain. This region exhibits significantly higher non-synonymous mutation rates (dN/dS > 1) compared to the highly conserved transmembrane domain (dN/dS << 1), indicating positive selection or relaxed constraints in the external portion of the protein [6] [7].

A key divergence involves cysteine residue patterns crucial for disulfide bond formation and protein folding. While herpesvirus simiae gJ shares 3 conserved cysteine positions with HSV-1 gJ, it possesses an additional, simian-virus-specific cysteine residue absent in human viruses [7]. Similarly, the number and location of predicted N-linked glycosylation sites (NXS/T) vary: herpesvirus simiae gJ typically possesses 2 sites, whereas HSV-1 gJ has 3. One site is conserved in position across all simplexviruses, suggesting a core functional role, while others are lineage-specific, potentially influencing antigenicity or protein interactions [6] [7].

Genome-based genetic distance calculations using whole-genome alignments reveal that herpesvirus simiae strains from different macaque species (e.g., M. mulatta vs. M. nemestrina or M. silenus) exhibit gJ sequence distances exceeding 10%, significantly higher than the intraspecies variation seen in HSV-1 (<2%) [2]. Notably, strains from pig-tailed (M. nemestrina) and lion-tailed macaques (M. silenus) show gJ divergence from "core" herpesvirus simiae strains (e.g., from rhesus or cynomolgus macaques) approaching 14%, a level comparable to the distance between defined simplexvirus species like SA8 and herpes papio (~10%) [2]. This suggests potential cryptic species formation within the herpesvirus simiae complex, with gJ divergence contributing to host adaptation in basal macaque lineages.

Table 4: Divergence Features in Conserved Domains of gJ Across Herpesviruses

Domain/FeatureConservation LevelHerpesvirus Simiae SpecificityHSV-1 SpecificityFunctional Implication
Signal PeptideHighLonger hydrophobic coreShorter hydrophobic coreTargeting efficiency
Ectodomain CoreModerateUnique Cys4 residueCys1-Cys2 bridgeDisulfide bonding pattern
Transmembrane Domain (TMD)Very HighGxxxG motifGxxxG motifOligomerization potential
Cytoplasmic TailHighPhosphorylation site S85Phosphorylation site T67Kinase interaction
N-glycosylation sitesVariableN45, N77N33, N56, N79Antigenic variation, stability

(Features identified from [2] [6] [7])

These domain-specific divergences likely reflect adaptations to distinct host cellular environments. For instance, variations in glycosylation sites could alter how the virus interacts with host lectins or evades immune recognition specific to macaque versus human immune systems. Similarly, differences in cytoplasmic tail phosphorylation motifs might modulate interactions with host cell trafficking machinery in a species-dependent manner. The elevated divergence in the ectodomain, under potential positive selection, points towards gJ's role in host-pathogen co-evolutionary arms races, possibly involving immune evasion or tropism modulation [6] [7].

Properties

CAS Number

149347-52-4

Product Name

glycoprotein J, herpesvirus simiae

Molecular Formula

C11H10O4

Synonyms

glycoprotein J, herpesvirus simiae

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